N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
CAS No.: 886851-30-5
Cat. No.: VC3860218
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine - 886851-30-5](/images/structure/VC3860218.png)
Specification
CAS No. | 886851-30-5 |
---|---|
Molecular Formula | C11H17N3O |
Molecular Weight | 207.27 g/mol |
IUPAC Name | N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3 |
Standard InChI Key | CULRQHZBTPUFEB-UHFFFAOYSA-N |
SMILES | CNCC1=NC(=CC=C1)N2CCOCC2 |
Canonical SMILES | CNCC1=NC(=CC=C1)N2CCOCC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is methyl({[6-(morpholin-4-yl)pyridin-2-yl]methyl})amine . Alternative names include:
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N-Methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine
Molecular Structure
The compound consists of:
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A pyridine ring with a morpholine group (O-containing six-membered ring) at position 6.
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A methylaminomethyl (-CH₂-NH-CH₃) substituent at position 2.
The SMILES notation CNCC1=NC(=CC=C1)N1CCOCC1 accurately represents its connectivity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₇N₃O | |
Molecular Weight | 207.28 g/mol | |
CAS Registry | 886851-30-5 | |
InChI Key | CULRQHZBTPUFEB-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via Mannich reactions or nucleophilic substitutions. A representative method involves:
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Intermediate Preparation: Reacting 6-morpholin-4-ylpyridine-2-carbaldehyde with methylamine under reductive amination conditions .
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Purification: Column chromatography or crystallization from ethanol yields the pure amine .
Table 2: Synthetic Methodologies
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, RT | 82% | |
Mannich Reaction | Formaldehyde, phenylpiperazine | 87% |
Scalability and Industrial Production
Thermo Scientific offers the compound in 250 mg to 1 g quantities, suggesting laboratory-scale synthesis . Industrial production would require optimization for:
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Cost-effective morpholine derivatives as starting materials.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol .
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Stability: Stable under inert gas at -20°C; susceptible to oxidation in air .
Spectral Characteristics
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¹H NMR (DMSO-d₆): δ 3.02 (bs, 4H, morpholine CH₂), 3.58 (bs, 4H, morpholine OCH₂), 3.82 (d, 2H, CH₂-N) .
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IR (KBr): Peaks at 3,321 cm⁻¹ (N-H stretch) and 1,685 cm⁻¹ (C=O from intermediates) .
Applications in Organic and Medicinal Chemistry
Role as a Building Block
The compound serves as a precursor for:
Analytical Characterization Methods
Quality Control Techniques
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